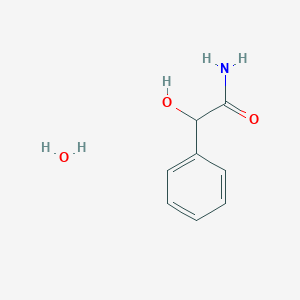

2-Hydroxy-2-phenylacetamide hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-hydroxy-2-phenylacetamide;hydrate |

InChI |

InChI=1S/C8H9NO2.H2O/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-5,7,10H,(H2,9,11);1H2 |

InChI Key |

UTOZEGVRNWFLAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)O.O |

Origin of Product |

United States |

Historical Context and Evolution of Research on Phenylacetamide Derivatives

The exploration of phenylacetamide derivatives is rooted in the broader history of organic and medicinal chemistry. Phenylacetamide itself, a simple amide derived from phenylacetic acid, has been a known chemical entity for many years. chemicalbook.com Early research into this class of compounds often focused on their synthesis and basic reactivity. Over time, scientific interest expanded significantly as the versatile chemical scaffold of phenylacetamide was recognized as a key component in a wide range of biologically active molecules.

In the mid to late 20th century, research intensified on modifying the core phenylacetamide structure to develop new therapeutic agents. google.comgoogleapis.com Investigators discovered that derivatives of this parent compound exhibited a variety of pharmacological activities. googleapis.comnih.gov This led to the synthesis and evaluation of numerous analogues, with modifications to the phenyl ring, the acetamide (B32628) nitrogen, or the alpha-carbon. nih.gov Much of this research was aimed at creating compounds with potential analgesic and anti-inflammatory properties. google.comgoogleapis.com More recent studies continue this trajectory, employing advanced computational and synthetic techniques to design phenylacetamide derivatives for specific biological targets, such as enzyme inhibition. nih.govnih.gov The evolution from basic characterization to targeted drug design illustrates the enduring importance of the phenylacetamide scaffold in medicinal chemistry. nih.govnih.gov

Contemporary Research Landscape for Hydrated Organic Compounds

The contemporary research landscape for hydrated organic compounds is dynamic and interdisciplinary. In pharmaceuticals, the hydration state of an active pharmaceutical ingredient (API) is critical, as it can affect solubility, dissolution rate, stability, and bioavailability. cdn-website.commdpi.com Researchers now use advanced analytical techniques like solid-state NMR (ssNMR) and X-ray diffraction to distinguish between anhydrous and hydrated forms and to understand the precise role of water within the crystal structure. mdpi.com

Beyond pharmaceuticals, hydrated organic compounds are relevant in materials science, where the inclusion of water can alter physical properties for applications like energy storage using phase-change materials. scienceinfo.com The study of how water molecules are arranged and interact within a crystal lattice provides fundamental insights into hydrogen bonding, crystal engineering, and supramolecular chemistry. bitesizebio.com The interest in this area has grown, with a notable increase in publications on hydration and dehydration phenomena in recent years, reflecting its expanding importance. nih.gov

Structural Basis and Nomenclature Conventions for 2 Hydroxy 2 Phenylacetamide Hydrate

The structure of 2-Hydroxy-2-phenylacetamide (B186557) features a central acetamide (B32628) group (–CH(OH)C(=O)NH₂) with a phenyl group (–C₆H₅) and a hydroxyl group (–OH) attached to the alpha-carbon. The "hydrate" designation indicates the presence of one or more water molecules integrated into its solid crystalline structure.

The nomenclature for hydrated compounds follows specific rules established by the International Union of Pure and Applied Chemistry (IUPAC). prepscholar.comiupac.org The name of the anhydrous compound is stated first, followed by a Greek prefix indicating the number of water molecules, and concluding with the word "hydrate". wikipedia.orgyoutube.compurdue.edu For example, a compound with one water molecule is a monohydrate, one with two is a dihydrate, and so on. wikipedia.org In the case of 2-Hydroxy-2-phenylacetamide hydrate (B1144303), the specific number of water molecules would be denoted by such a prefix if known, though "hydrate" is often used as a general term when the exact stoichiometry is not specified.

The chemical formula is written with the anhydrous compound's formula followed by a dot and the number of water molecules. prepscholar.com For instance, if it were a monohydrate, the formula would be C₈H₉NO₂ · H₂O.

Table 1: Physicochemical Properties of 2-Hydroxy-2-phenylacetamide Hydrate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2704757-40-2 | bldpharm.com |

| Molecular Formula | C₈H₁₁NO₃ | bldpharm.com |

| Molecular Weight | 169.18 g/mol | bldpharm.com |

| SMILES Code | O=C(N)C(O)C1=CC=CC=C1.[H]O[H] | bldpharm.com |

| Synonyms | Mandelamide hydrate | N/A |

Interdisciplinary Relevance in Advanced Chemical Sciences

Established Synthetic Pathways for 2-Hydroxy-2-phenylacetamide and Its Hydrate Form

Traditional methods for synthesizing the core structure of 2-Hydroxy-2-phenylacetamide and its hydrated form rely on robust and well-documented chemical reactions. These pathways are foundational for producing the parent compound.

A key strategy for elaborating the 2-Hydroxy-2-phenylacetamide scaffold involves the use of hydrazide intermediates. 2-Hydroxy-2-phenylacetohydrazide is a versatile building block in this context. bldpharm.com This compound contains a reactive hydrazide moiety that can readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones.

This approach is particularly useful for synthesizing complex derivatives. For instance, the condensation of a substituted hydrazide with an indole-2,3-dione (isatin) derivative is a key step in forming N-phenylacetamide-2-oxoindole conjugates. nih.gov The resulting hydrazono linkage is central to the structure of the final product.

Table 1: Examples of Hydrazide-Based Condensation Reactions

| Hydrazide Reactant | Carbonyl Reactant | Product Type | Reference |

| Substituted Hydrazide | Indole-2,3-dione (Isatin) | N-phenylacetamide-2-oxoindole conjugate | nih.gov |

| 2-Hydroxy-2-phenylacetohydrazide | Generic Aldehyde/Ketone | Hydrazone Derivative | bldpharm.com |

Amidation represents a direct and widely used method for creating the amide bond present in 2-Hydroxy-2-phenylacetamide derivatives. This typically involves the reaction of a phenylethylamine derivative with an activated form of phenylacetic acid. The 2-phenethylamine motif is a significant structural component in many biologically relevant molecules. mdpi.com

The synthesis can be designed to produce specific stereoisomers by using chiral starting materials, such as enantiomerically pure 1-phenylethylamine, which can act as a chiral auxiliary. mdpi.com For example, N-[(2R)-2-hydroxy-2-phenylethyl]-2-phenylacetamide is synthesized via an amidation reaction where the chirality is defined by the starting amine. nih.gov The reaction between phenylethylamine and acrylate (B77674) derivatives also proceeds via mechanisms related to amidation and Michael additions, highlighting the versatility of this amine in synthesis. researchgate.net

Table 2: Amidation Reactions Involving Phenylethylamine Derivatives

| Amine Reactant | Acylating Agent | Product Example | Reference |

| (2R)-2-amino-1-phenylethanol | Phenylacetyl Chloride | N-[(2R)-2-hydroxy-2-phenylethyl]-2-phenylacetamide | nih.gov |

| Phenylethylamine | Methyl Acrylate | Intermediates for amide products | researchgate.net |

| (R)-α-PEA | Various Ketones (via ω-transaminases) | Chiral amines for subsequent amidation | mdpi.com |

Nucleophilic substitution reactions starting from haloacetamide precursors provide another reliable pathway to 2-phenylacetamide (B93265) derivatives. In this approach, a halogen atom, typically chlorine, attached to the alpha-carbon of the acetamide is displaced by a nucleophile.

A general method involves reacting 2-chloro-N-substituted-acetamides with various nucleophiles to introduce diversity into the molecule. nih.gov For example, reacting a 2-chloro-N-substituted-acetamide with 2-mercaptobenzimidazole (B194830) in the presence of a base yields 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov Similarly, the synthesis of agricultural fungicides has been achieved by treating a metal salt of a pyridone with a compound containing a leaving group attached to a phenylacetate (B1230308) residue, which follows a nucleophilic substitution mechanism. google.com To synthesize the parent 2-hydroxy-2-phenylacetamide, one could envision the reaction of 2-bromo-2-phenylacetamide (B8787767) with a hydroxide (B78521) source.

Table 3: Nucleophilic Substitution Reactions with Haloacetamides

| Haloacetamide Precursor | Nucleophile | Product Type | Reference |

| 2-chloro-N-substituted-acetamides | 2-Mercaptobenzimidazole | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide | nih.gov |

| Methyl 2-halomethylphenylacetate | Alkali metal salt of a phenol | Methyl 2-aryloxymethylphenylacetate | google.com |

Novel Approaches in the Synthesis of Substituted 2-Hydroxy-2-phenylacetamide Derivatives

Modern synthetic chemistry seeks to build molecular complexity efficiently, leading to the development of novel strategies for creating derivatives of 2-Hydroxy-2-phenylacetamide that are embedded within larger, often heterocyclic, systems.

Cyclocondensation reactions are powerful tools for constructing cyclic molecules in a single step from acyclic precursors. This approach has been applied to generate complex heterocyclic amides related to the 2-phenylacetamide structure. One notable example is the synthesis of coumarin (B35378) derivatives through the Pechmann condensation, which involves the cyclization of resorcinols with β-keto esters. nih.gov

In a more direct application, isatin-based sulfonamides are synthesized through a key step that involves the condensation and subsequent cyclization of reactants to form an indole (B1671886) system bearing an N-phenylacetamide side chain. nih.gov These reactions often create the core heterocyclic structure and incorporate the acetamide moiety simultaneously, providing rapid access to complex molecules.

Table 4: Cyclocondensation Reactions Leading to Heterocyclic Amides

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Reference |

| Substituted Resorcinol | Substituted β-keto ester | Coumarin | nih.gov |

| Isatin (B1672199) Derivative | Hydrazide Derivative | Indole-2,3-dione Conjugate | nih.gov |

Schiff bases, or imines, are formed from the condensation of a primary amine with an aldehyde or a ketone. nih.gov These intermediates are highly versatile and can undergo subsequent intramolecular reactions, such as ring closures, to form a wide array of heterocyclic compounds. researchgate.net

The synthesis of N-phenylacetamide-based sulfonamides utilizes a key intermediate that is a hydrazone, an analogue of a Schiff base. This hydrazone is formed by the reaction of isatin with a substituted phenylhydrazide. nih.gov This intermediate is then part of the final heterocyclic structure. The formation of the C=N bond is a critical step that facilitates the subsequent arrangement into the final complex molecule. This strategy demonstrates how the fundamental reaction of Schiff base formation can be integrated into multi-step syntheses to produce elaborate derivatives of 2-hydroxy-2-phenylacetamide.

Table 5: Synthesis via Schiff Base Formation and Cyclization

| Amine Component | Carbonyl Component | Intermediate | Final Product Class | Reference |

| Primary Amine (general) | Aldehyde/Ketone (general) | Schiff Base (Imine) | Various Heterocycles | nih.govresearchgate.net |

| Substituted Phenylhydrazide | Isatin (Indole-2,3-dione) | Hydrazone | Isatin N-phenylacetamide Conjugate | nih.gov |

Preparation of N-Substituted Phenylacetamide Analogs

The synthesis of N-substituted phenylacetamide analogs is a cornerstone of medicinal chemistry, allowing for the systematic modification of a parent structure to explore structure-activity relationships. The general and most prevalent method involves the acylation of a primary or secondary amine with an activated phenylacetic acid derivative.

A common strategy begins with the reaction of variously substituted anilines or other amines with an acylating agent like chloroacetyl chloride. nih.gov This reaction is typically performed in the presence of a base, such as sodium acetate, and a suitable solvent like glacial acetic acid or dichloromethane (B109758) (DCM). nih.govnih.govtandfonline.com The primary amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the expulsion of hydrogen chloride, which is neutralized by the base.

For instance, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized by first preparing 2-chloro-N-substituted-acetamides from the reaction of various anilines with chloroacetyl chloride. nih.gov These intermediates were then reacted with 2-mercaptobenzimidazole to yield the final products. nih.gov Similarly, N-phenylacetamide derivatives bearing thiazole (B1198619) moieties have been prepared by forming an amide bond between 4-amino-N-phenylacetamide intermediates and an acid chloride in DCM at low temperatures (0 °C). nih.gov

The versatility of this approach allows for the introduction of a wide array of substituents on the nitrogen atom, including aromatic, heteroaromatic, and aliphatic groups. The choice of starting amine directly dictates the nature of the "N-substituent" in the final acetamide product. Purification of the resulting N-substituted phenylacetamides often involves simple washing and recrystallization, frequently yielding products with high purity. tandfonline.com

Table 1: Synthesis of N-Substituted Phenylacetamide Analogs

This interactive table summarizes common reaction components for the synthesis of N-substituted phenylacetamide analogs.

| Starting Material 1 | Starting Material 2 | Reagent/Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Substituted Amine/Aniline | Chloroacetyl Chloride | Sodium Acetate | Glacial Acetic Acid | 2-Chloro-N-substituted-acetamide | nih.gov |

| 4-amino-N-phenylacetamide | Acid Chloride | - | Dichloromethane (DCM) | N-phenylacetamide derivative | nih.gov |

Green Chemistry Principles in 2-Hydroxy-2-phenylacetamide Synthesis

The integration of green chemistry principles into the synthesis of fine chemicals like 2-hydroxy-2-phenylacetamide is of growing importance to reduce environmental impact. Key strategies include the use of biocatalysts and electrochemical methods, which offer milder reaction conditions and reduced waste compared to traditional chemical routes.

Biocatalytic reduction, in particular, presents a powerful tool for the synthesis of chiral alcohols, a key structural feature of 2-hydroxy-2-phenylacetamide. The asymmetric reduction of a precursor carbonyl compound, such as a phenylglyoxal (B86788) derivative, can be achieved with high enantioselectivity using whole-cell biocatalysts like Baker's Yeast (Saccharomyces cerevisiae). researchgate.net These reactions leverage the cell's enzymatic machinery, which contains oxidoreductases capable of stereoselectively reducing a ketone to a secondary alcohol. researchgate.net Such biocatalytic processes are typically run in aqueous media at or near room temperature, significantly reducing the need for harsh reagents and organic solvents. researchgate.net

Electrochemical synthesis offers another green alternative. The reduction of a carbonyl group can be performed using an electrochemical cell, where electrons, supplied directly from an electrical current, act as the reducing agent. researchgate.net This method obviates the need for chemical reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, which generate stoichiometric amounts of waste. For example, the electrochemical reduction of phenylacetaldehyde (B1677652) has been demonstrated using a glassy carbon working electrode, providing a pathway to the corresponding alcohol under controlled potential. researchgate.net These methods align with green chemistry goals by minimizing reagent use and improving atom economy.

Stereoselective Synthesis and Chiral Resolution of 2-Hydroxy-2-phenylacetamide Analogs

The hydroxyl-bearing carbon in 2-hydroxy-2-phenylacetamide is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). As enantiomers often exhibit different biological activities, methods to selectively synthesize or separate them are critical.

Dynamic Kinetic Resolution (DKR) is a highly efficient strategy for stereoselective synthesis. This method combines the rapid, enzyme-catalyzed resolution of a racemic mixture with the simultaneous in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of 100% of a racemic starting material into a single, desired enantiomer. For the synthesis of chiral hydroxy-amides, a racemic alcohol can be acylated using a lipase (B570770), such as Candida antarctica lipase B (CAL-B), which selectively acylates one enantiomer. mdpi.com A metal catalyst, often a ruthenium or iron complex, serves to racemize the unreacted alcohol enantiomer, continuously feeding it back into the enzymatic resolution cycle. mdpi.com This has been successfully applied to a variety of aromatic ketones, which are reduced and then undergo DKR to produce chiral esters with high enantiomeric excess (up to 99% ee), which can then be converted to the desired hydroxy-amide. mdpi.com

Kinetic Resolution is another common technique used to separate enantiomers. In this approach, a chiral catalyst or reagent reacts at a faster rate with one enantiomer of a racemic mixture than the other. nih.gov Asymmetric acylation is a prime example, where a chiral acylating agent or catalyst is used to selectively acylate one enantiomer of a racemic alcohol. nih.gov This process results in a mixture of an acylated product and the unreacted, enantiomerically enriched alcohol, which can then be separated. While the maximum theoretical yield for the recovered unreacted enantiomer is 50%, this method can be highly effective at producing materials with very high optical purity (>99% ee). nih.gov

Table 2: Methods for Stereoselective Synthesis and Chiral Resolution

This interactive table outlines different approaches for obtaining chiral 2-hydroxy-2-phenylacetamide analogs.

| Method | Key Components | Principle | Outcome | Reference |

|---|---|---|---|---|

| Dynamic Kinetic Resolution (DKR) | Lipase (e.g., CAL-B), Metal Racemization Catalyst (Ru or Fe complex), Acyl Donor | Selective enzymatic acylation of one alcohol enantiomer combined with racemization of the other. | High yield (>50%) of a single enantiomerically pure product (up to 99% ee). | mdpi.com |

| Kinetic Resolution | Chiral Acylating Agent/Catalyst, Racemic Alcohol | Faster reaction rate with one enantiomer of the racemic mixture. | Separation of one enantiomer (as the acylated product) from the other (unreacted). Max 50% yield. | nih.gov |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including this compound. This non-destructive technique provides granular insights into the atomic arrangement within the molecule.

Elucidation of Molecular Connectivity and Tautomeric Forms

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental in establishing the basic framework of this compound. The proton NMR (¹H NMR) spectrum reveals the number of different types of protons and their neighboring environments, while the carbon NMR (¹³C NMR) spectrum provides information about the carbon skeleton.

While 2-Hydroxy-2-phenylacetamide primarily exists in the amide form, the potential for tautomerism, specifically the amide-imidic acid tautomerism, can be investigated using NMR. This involves the reversible migration of a proton. Although the amide form is generally more stable, specific conditions or solvent interactions could favor the imidic acid tautomer. Detailed analysis of chemical shifts and coupling constants in both ¹H and ¹⁵N NMR spectra can help identify the predominant tautomeric form in solution. The presence of distinct signals for the amide and imidic acid forms would indicate a tautomeric equilibrium.

Advanced NMR Techniques for Hydrate Structural Analysis

Two-dimensional (2D) NMR techniques are instrumental in providing a more detailed structural map of this compound. ipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable. ipb.pt

HSQC correlates the chemical shifts of directly bonded protons and carbons, allowing for the unambiguous assignment of proton and carbon signals. ipb.pt

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the complete molecular structure and confirming the connectivity between different functional groups. ipb.pt

For analyzing the hydrate form, advanced solid-state NMR (ssNMR) techniques can be employed. These methods can provide information about the proximity of water molecules to the organic molecule, the dynamics of the water molecules within the crystal lattice, and the specific hydrogen-bonding interactions between the water of hydration and the amide and hydroxyl groups of the 2-Hydroxy-2-phenylacetamide molecule. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) and various heteronuclear correlation experiments in the solid state can elucidate these structural details.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers a powerful and complementary approach to NMR for characterizing this compound. These methods probe the vibrational modes of the molecule's functional groups.

Identification of Functional Group Vibrations and Hydrogen Bonding Networks

FTIR and Raman spectra provide a "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending vibrations of its bonds. vscht.cz For this compound, key functional group vibrations include:

O-H Stretching: A broad and strong absorption band is typically observed in the FTIR spectrum in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl (-OH) group and the water of hydration. researchgate.net The breadth of this peak is indicative of hydrogen bonding.

N-H Stretching: The amide N-H stretching vibrations usually appear in the region of 3350-3180 cm⁻¹. esisresearch.org

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the amide is expected around 1650 cm⁻¹. researchgate.net The exact position can be influenced by hydrogen bonding.

Aromatic C-H and C=C Stretching: Vibrations associated with the phenyl ring are also observable.

The presence of water of hydration significantly influences the vibrational spectra. Hydrogen bonding between the water molecules and the carbonyl and hydroxyl groups of the 2-Hydroxy-2-phenylacetamide molecule can lead to shifts in the positions and changes in the shapes of the corresponding vibrational bands. Raman spectroscopy is particularly sensitive to changes in polarizability and can provide valuable information about the hydrogen bonding network. nih.gov The low-frequency region of the Raman spectrum can reveal information about the lattice vibrations and intermolecular interactions within the crystal structure of the hydrate. nih.gov

Distinguishing Hydrate Forms and Anhydrous Counterparts

FTIR and Raman spectroscopy are highly effective in distinguishing between the hydrate and anhydrous forms of 2-Hydroxy-2-phenylacetamide. The most prominent difference is the presence of characteristic water bands in the spectrum of the hydrate. These include:

O-H Stretching of Water: A broad band in the high-frequency region (around 3500-3200 cm⁻¹).

H-O-H Bending of Water: A peak around 1630 cm⁻¹ in the FTIR spectrum. researchgate.net

The absence of these bands in the spectra of the anhydrous form is a clear indicator. Furthermore, the hydrogen bonding interactions involving the water of hydration in the hydrate form can cause shifts in the vibrational frequencies of the C=O and O-H groups of the 2-Hydroxy-2-phenylacetamide molecule compared to its anhydrous counterpart. These spectral shifts serve as a reliable method for differentiation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. libretexts.org

For 2-Hydroxy-2-phenylacetamide, the mass spectrum would show a peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition. researchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amides include the cleavage of bonds adjacent to the carbonyl group. libretexts.org For 2-Hydroxy-2-phenylacetamide, characteristic fragments could arise from:

Loss of the amide group (-CONH₂)

Cleavage of the bond between the phenyl group and the adjacent carbon

Loss of a water molecule from the hydroxyl group

By analyzing these fragmentation patterns, the connectivity of the different parts of the molecule can be confirmed. Tandem mass spectrometry (MS/MS) experiments can be performed to further investigate the fragmentation pathways of selected ions, providing more detailed structural insights. mdpi.com

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C8H11NO3), HRMS can verify its molecular formula by comparing the experimentally measured accurate mass to the theoretically calculated mass. The exact mass of the anhydrous form, 2-Hydroxy-2-phenylacetamide (C8H9NO2), is reported as 151.0633 Da. The presence of a water molecule in the hydrate adds to this mass.

This level of precision allows for the unambiguous identification of the compound and distinguishes it from isomers or compounds with similar nominal masses. nih.gov

Table 1: Precise Mass Determination of 2-Hydroxy-2-phenylacetamide and its Hydrate

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| 2-Hydroxy-2-phenylacetamide | C8H9NO2 | 151.0633 |

Note: The calculated exact mass for the hydrate is based on the addition of one water molecule (H₂O, exact mass 18.0106 Da) to the anhydrous form.

Tandem Mass Spectrometry for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound. nih.gov In an MS/MS experiment, the protonated molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). ncsu.edu The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to identify its functional groups and connectivity. nih.govresearchgate.net

For this compound, the precursor ion would be [M+H]⁺. The fragmentation pattern would likely involve the loss of the water molecule from the hydrate, followed by fragmentation of the core 2-Hydroxy-2-phenylacetamide structure. Common fragmentation pathways for related small molecules include losses of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO), as well as cleavages at the amide bond and benzylic position. mdpi.com

Table 2: Plausible MS/MS Fragmentation Pathways for 2-Hydroxy-2-phenylacetamide

| Precursor Ion (m/z) | Proposed Fragment Loss | Resulting Product Ion (m/z) | Structural Interpretation |

|---|---|---|---|

| 152.07 | Loss of NH₃ | 135.04 | Loss of ammonia from the amide group |

| 152.07 | Loss of H₂O | 134.06 | Loss of the hydroxyl group and a proton |

| 152.07 | Loss of CONH₂ | 107.05 | Cleavage of the amide group |

Note: This table represents hypothetical fragmentation of the anhydrous protonated molecule for illustrative purposes.

X-ray Diffraction (XRD) Techniques for Crystalline Structure Determination

X-ray diffraction techniques are indispensable for characterizing the solid-state structure of crystalline materials. empa.ch They provide information on the atomic arrangement within the crystal lattice, which defines the material's physical properties.

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. nih.govresearchgate.net To perform this analysis, a suitable single crystal of this compound is required. nih.gov The technique involves irradiating the crystal with an X-ray beam and analyzing the resulting diffraction pattern.

This analysis yields precise information on:

The connectivity of atoms and bond lengths/angles.

The conformation of the molecule.

The arrangement of molecules in the crystal lattice.

The specific location and hydrogen-bonding interactions of the water molecules within the crystal structure, confirming its status as a true hydrate. nih.gov

Table 3: Representative Data Obtained from SCXRD Analysis

| Parameter | Description | Example Data |

|---|---|---|

| Crystal System | The symmetry system of the unit cell. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions (Å, °) | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=10.1, b=5.5, c=15.2, β=95.5° |

| Z | The number of molecules per unit cell. | 4 |

Note: The example data is hypothetical and serves to illustrate the type of information generated.

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and analyze polymorphism. researchgate.net Instead of a single crystal, a finely powdered sample is used, which contains thousands of randomly oriented crystallites. The resulting diffractogram is a unique "fingerprint" for a specific crystalline solid. nih.gov

PXRD is crucial for distinguishing between the hydrated and anhydrous forms of 2-Hydroxy-2-phenylacetamide, as they will have different crystal structures and therefore produce distinct diffraction patterns. rigaku.com It is also the primary tool for identifying different polymorphic forms of the hydrate, should they exist. Polymorphs are different crystalline arrangements of the same molecule which can have different physical properties. google.com

Table 4: Illustrative PXRD Peak Positions for Distinguishing Hydrate and Anhydrate Forms

| Crystalline Form | Characteristic Diffraction Peaks (2θ) |

|---|---|

| This compound | 8.5°, 12.3°, 17.0°, 21.5°, 25.1° |

Note: The 2θ values are hypothetical and for illustrative purposes only. The patterns clearly show distinct peaks for each form.

Thermal Analysis Methods

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are vital for understanding the stability, phase transitions, and hydration/solvation state of a compound.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Stability

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. rigaku.com For this compound, a DSC thermogram provides critical information about its thermal stability.

Upon heating, the hydrate is expected to exhibit a distinct endothermic event corresponding to the loss of water (dehydration). The temperature and enthalpy of this transition are characteristic of the hydrate's stability. Following dehydration, the resulting anhydrous material may undergo further thermal events, such as melting or decomposition, at higher temperatures. nih.gov Simultaneous analysis with thermogravimetric analysis (TGA) can confirm that the initial endotherm is associated with a mass loss equivalent to one water molecule. rigaku.com

Table 5: Expected Thermal Events for this compound in DSC

| Thermal Event | Approximate Temperature Range (°C) | Description |

|---|---|---|

| Dehydration | 50 - 90 °C | Endothermic peak corresponding to the loss of bound water molecules. |

Note: The dehydration temperature is an expected range for a typical hydrate. The melting point is based on the literature value for the anhydrous form.

Advanced Chromatographic Separations for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for the analysis of any related isomeric or process-related impurities.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. rsc.org The technique separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. rsc.org For purity analysis, a reversed-phase HPLC method is typically employed.

The goal of the HPLC method is to separate the main compound from any potential impurities, which could include starting materials, by-products, or degradation products. rsc.org A high-purity standard of this compound is used to establish the retention time and response factor. The purity of a sample is then determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. A typical HPLC method for the analysis of this compound would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Below are typical HPLC conditions for the purity analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table represents a typical HPLC method and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to identify and quantify volatile and semi-volatile related compounds and impurities that may be present in the this compound sample. labcompare.com While the parent compound itself may not be sufficiently volatile for GC analysis without derivatization, GC-MS is ideal for detecting trace levels of volatile impurities from the synthetic process. shimadzu.com

In this method, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed mass spectra that can be used for structural elucidation and identification by comparing them to spectral libraries. researchgate.net This is particularly useful for identifying process-related impurities or potential degradation products.

Potential related compounds that could be detected by GC-MS include starting materials or by-products from the synthesis of 2-Hydroxy-2-phenylacetamide. A list of potential related compounds and their nominal masses is provided in the table below.

| Compound Name | Molecular Formula | Nominal Mass ( g/mol ) | Potential Role |

| Mandelic acid | C₈H₈O₃ | 152 | Starting material |

| Phenylglyoxylic acid | C₈H₆O₃ | 150 | Oxidation product |

| Benzoylformic acid | C₈H₆O₃ | 150 | Related substance |

| Phenylalanine | C₉H₁₁NO₂ | 165 | Related substance |

| 2-Phenylacetamide | C₈H₉NO | 135 | Related substance |

This table lists potential related compounds; their presence and concentration would need to be confirmed by analysis of a specific sample.

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the electronic structure and intrinsic properties of a molecule. These methods are crucial for predicting characteristics that are often challenging to measure experimentally.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. For this compound, DFT calculations can determine its ground-state electronic structure, molecular orbitals, and various reactivity descriptors. Such calculations are instrumental in understanding the molecule's stability and potential interaction sites. The local reactivity of related acetamide derivatives has been successfully studied using DFT, providing a framework for analyzing anti-HIV drug candidates. nih.gov Theoretical investigations of similar compounds have also utilized DFT to understand and confirm hydrogen bonding patterns observed in crystal structures. researchgate.net

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a critical parameter, offering insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of 2-Hydroxy-2-phenylacetamide (Note: The following data is illustrative and based on typical values for similar organic molecules, as specific experimental or computational data for this compound is not readily available in the cited literature.)

| Property | Calculated Value | Unit |

| Total Energy | -552.XXX | Hartrees |

| HOMO Energy | -6.5XX | eV |

| LUMO Energy | -0.5XX | eV |

| HOMO-LUMO Gap | 6.0XX | eV |

| Dipole Moment | 3.XXX | Debye |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are powerful tools for predicting spectroscopic data. These methods can calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. For molecules like 2-phenylacetamide, ab initio calculations have been vital in interpreting experimental spectra and assigning spectral features to specific conformational structures. researchgate.net

By simulating the vibrational modes of this compound, one can predict its infrared spectrum. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. Comparing these predicted spectra with experimental data can help in the structural elucidation of the compound and its hydrate form. Similarly, predicting NMR chemical shifts can aid in the assignment of peaks in experimental NMR spectra, confirming the connectivity of atoms within the molecule.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of 2-Hydroxy-2-phenylacetamide (Note: This data is for illustrative purposes, based on known vibrational frequencies for similar functional groups.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3400-3600 |

| N-H (Amide) | Stretching | 3100-3300 |

| C=O (Amide I) | Stretching | 1650-1690 |

| N-H (Amide II) | Bending | 1550-1620 |

| C-O (Alcohol) | Stretching | 1050-1150 |

Conformational Analysis and Energy Landscapes

Most flexible molecules, including this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. By systematically rotating the rotatable bonds (e.g., the C-C and C-O bonds), a potential energy surface can be generated. The minima on this surface correspond to stable conformations, while the saddle points represent transition states between them.

The resulting energy landscape provides a comprehensive picture of the molecule's flexibility and the energy barriers between different conformations. rsc.orgnih.gov This is crucial for understanding how the molecule might behave in different environments and how it might interact with other molecules, such as water or biological receptors. For the related compound mandelamide, the keto-enol system has been studied, highlighting the importance of understanding different isomeric forms and their stability. acs.org

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for understanding static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Investigation of Intermolecular Interactions and Hydration Effects

MD simulations are particularly well-suited for studying how 2-Hydroxy-2-phenylacetamide interacts with its environment, especially with water molecules in its hydrated form. In an MD simulation, the forces between all atoms are calculated, and Newton's laws of motion are used to simulate their movements over a specific period.

These simulations can reveal the structure of water around the solute molecule, identifying the number of hydrogen bonds and their lifetimes. This provides a detailed picture of the hydration shell. Studies on the hydration of 2-phenylacetamide clusters have shown that water molecules can form "daisy chain" structures, linking the amide NH and C=O groups. researchgate.net Similar investigations for this compound would elucidate the specific hydrogen-bonding network between the molecule and the water of hydration, which is critical for understanding its solubility and crystal packing.

Ligand-Protein Binding Dynamics of Derivatives

Derivatives of 2-Hydroxy-2-phenylacetamide may have therapeutic potential, and MD simulations are a key tool for studying their interactions with protein targets. By placing the ligand (the derivative) in the binding site of a protein, MD simulations can predict the stability of the complex, the key interacting amino acid residues, and the binding free energy.

These simulations can track the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity. While specific studies on derivatives of this compound are not prominent in the literature, the methodologies are well-established for a wide range of ligand-protein systems.

Molecular Docking and Binding Affinity Predictions for Derivatives and Their Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target receptor. For derivatives of 2-Hydroxy-2-phenylacetamide, molecular docking studies have been pivotal in elucidating their interactions with various biological targets.

Research into N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates has utilized molecular docking to understand their inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.govnih.gov These enzymes are involved in crucial physiological processes, and their inhibition is a target for various therapeutic areas. Docking simulations for the most active derivatives were performed to rationalize their biological results and to study their binding patterns within the active sites of hCA II, IV, IX, and XII. nih.gov For instance, the indole-2,3-dione derivative 2h was identified as a potent inhibitor of hCA I and hCA II. nih.govnih.gov Molecular docking of 2h and another active analog, 3c , helped predict their binding conformations and affinities toward the hCA I, II, IX, and XII isoforms. nih.govnih.gov The studies evaluated how different substituents on the phenylacetamide moiety interacted with the CA active site. nih.gov

In a different therapeutic area, derivatives of 2-chloro-N,N-diphenylacetamide were synthesized and docked on cyclo-oxygenase (COX-1 and COX-2) enzymes to evaluate their potential as analgesic agents. orientjchem.org The docking study aimed to discover the binding sites and predict the binding strength of these new acetamide derivatives, correlating the computational results with in-vivo analgesic activity. orientjchem.org The compound AKM-2 showed a significant analgesic response, and the docking results provided insights into its potential mechanism of action by inhibiting the COX enzyme. orientjchem.org

Furthermore, molecular docking has been applied to alkyl (2-alcoxy-2-hydroxypropanoyl)-L-tryptophanate derivatives designed as potential inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. mdpi.com The calculations provided 2D and 3D diagrams of the ligand-target interactions, showing how the molecules fit within the enzyme's active site. mdpi.com Similarly, 2-hydroxy-3-chrysino dithiocarbamate (B8719985) derivatives were subjected to molecular docking to correlate their structures with observed antimicrobial activities against bacterial and fungal strains. nih.gov The results indicated that the synthesized compounds bound to the active sites of target enzymes through a combination of hydrogen bonds and hydrophobic interactions. nih.gov

Table 1: Molecular Docking Studies of Phenylacetamide Derivatives

| Derivative Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates | Human Carbonic Anhydrase (hCA) I, II, IX, XII | Docking confirmed binding patterns and affinities, rationalizing the observed potent inhibitory activity of derivatives like 2h and 3c . nih.govnih.gov |

| 2-chloro-N,N-diphenylacetamide derivatives | Cyclo-oxygenase (COX-1, COX-2) | Docking results for compound AKM-2 correlated with significant in-vivo analgesic activity, suggesting COX inhibition. orientjchem.org |

| Alkyl (2-alcoxy-2-hydroxypropanoyl)-L-tryptophanate derivatives | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Computational design and docking predicted potential inhibitory activity against this metabolic enzyme target. mdpi.com |

| 2-hydroxy-3-chrysino dithiocarbamate derivatives | Bacterial and Fungal Enzymes (e.g., E. coli FabH) | Docking results showed good binding scores, correlating with experimental antimicrobial activity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for optimizing lead compounds and designing new molecules with enhanced potency.

A 2D-QSAR study was conducted on a series of isatin N-phenylacetamide based sulphonamides to develop validated models for their inhibitory activity against the tumor-associated hCA IX and XII isoforms. nih.gov This analysis helped in elucidating the specific molecular descriptors that govern the inhibitory activity, providing a tool to predict the activity of future isatin-based derivatives. nih.gov

In another study, a QSAR model was developed for a series of phenoxy acetamide derivatives acting as Monoamine Oxidase (MAO) inhibitors. researchgate.net The best model demonstrated good correlative and predictive power, with a regression coefficient (r²) of 0.9033. researchgate.net The analysis revealed that molecular weight (MW) was positively correlated with MAO-B inhibitory activity, indicating that bulkier compounds are favored. Conversely, the Highest Occupied Molecular Orbital (HOMO) energy and Beta Polarizability were negatively correlated, suggesting that more electrophilic and less polar groups could enhance activity. researchgate.net

QSAR analysis has also been applied to N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives to model their inhibitory activity against various matrix metalloproteinases (MMPs). nih.gov Both linear and nonlinear models were developed using 2D autocorrelation descriptors, with the nonlinear models showing excellent predictive capability. nih.gov The study found that despite the correlation between the compounds' IC50 values, different descriptors were important for inhibiting specific MMPs, providing valuable information about ligand specificity for the enzyme's binding pockets. nih.gov

For acetamido-N-benzylacetamide derivatives with anticonvulsant activity, a QSAR analysis was performed on a library of 51 compounds. kg.ac.rs The study investigated the influence of constitutional, topological, electronic, and quantum chemical descriptors on activity. The resulting models highlighted the important role of electronic and topologic features of the molecules in their anticonvulsant effects. kg.ac.rs

No specific Quantitative Structure-Property Relationship (QSPR) modeling studies for this compound or its immediate derivatives were identified in the reviewed literature.

Table 2: QSAR Modeling Studies of Phenylacetamide Derivatives

| Derivative Class | Biological Activity | Key Findings and Important Descriptors |

|---|---|---|

| N-phenylacetamide-2-oxoindole benzenesulfonamides | Carbonic Anhydrase (hCA) IX and XII Inhibition | 2D-QSAR models were developed to elucidate descriptors controlling activity against tumor-associated isoforms. nih.gov |

| Phenoxy acetamide derivatives | Monoamine Oxidase (MAO) Inhibition | The model showed that higher molecular weight (positive correlation), lower HOMO energy, and lower Beta Polarizability (negative correlations) were beneficial for activity. researchgate.net |

| N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives | Matrix Metalloproteinase (MMP) Inhibition | 2D autocorrelation descriptors were used to build models that explained ligand specificity for different MMPs. nih.gov |

| Acetamido-N-benzylacetamide derivatives | Anticonvulsant Activity | QSAR models indicated that electronic and topological features were more critical than constitutional parameters for activity. kg.ac.rs |

Crystal Structure Prediction and Lattice Energy Calculations

The determination of a molecule's crystal structure provides definitive information about its three-dimensional arrangement, conformation, and intermolecular interactions in the solid state. While specific studies on the crystal structure prediction of this compound were not found, experimental crystallographic data for closely related compounds provide valuable structural insights.

One such related compound is 2-hydroxy-2-phenylacetophenone oxime . nih.govresearchgate.net Its crystal structure reveals that the phenyl rings are oriented nearly perpendicular to each other. The crystal packing is dominated by a network of intermolecular hydrogen bonds (O—H⋯N and O—H⋯O), which link the molecules into infinite chains. nih.gov A Hirshfeld surface analysis indicated that the most significant contributions to the crystal packing arise from H⋯H (58.4%) and H⋯C/C⋯H (26.4%) contacts, underscoring the importance of hydrogen bonding and van der Waals forces. nih.govresearchgate.net

The crystallographic data for a monoclinic form of this compound are summarized in the table below. researchgate.net

Table 3: Crystallographic Data for 2-hydroxy-2-phenylacetophenone oxime

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 24.3559 (2) |

| b (Å) | 10.7032 (2) |

| c (Å) | 8.9667 (2) |

| β (°) | 93.220 (2) |

| V (ų) | 2333.80 (7) |

| Z | 8 |

Source: ResearchGate researchgate.net

No specific studies detailing the lattice energy calculations for this compound were found in the literature. Lattice energy is the energy released when gaseous ions combine to form one mole of a solid ionic crystal. It can be calculated theoretically using methods like the Born-Haber cycle, which constructs an enthalpy cycle relating the lattice energy to other thermodynamic quantities such as the enthalpy of formation, ionization energy, electron affinity, and enthalpy of atomization. youtube.com However, the application of this or other computational methods to determine the lattice energy of the title compound has not been reported.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2h (indole-2,3-dione derivative) |

| 3c (isatin N-phenylacetamide based sulphonamide) |

| AKM-2 (N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide) |

| 2-hydroxy-3-chrysino dithiocarbamate |

| 2-hydroxy-2-phenylacetophenone oxime |

| N-hydroxy-2-[(phenylsulfonyl)amino]acetamide |

| Acetamido-N-benzylacetamide |

| 2-chloro-N,N-diphenylacetamide |

| Alkyl (2-alcoxy-2-hydroxypropanoyl)-L-tryptophanate |

Crystal Engineering and Polymorphism of 2 Hydroxy 2 Phenylacetamide Hydrate

Hydrate (B1144303) Formation Mechanisms and Crystallization Pathways

Hydrates are crystalline solids that incorporate water molecules into their lattice structure. The formation of hydrates is a crucial consideration in pharmaceutical development, as the presence of water can significantly alter the properties of the API. The investigation into the hydrate formation of a compound typically involves screening methods like dynamic water vapor sorption/desorption (DVS) and slurry experiments to identify potential hydrate forms.

The crystallization pathway of 2-hydroxy-2-phenylacetamide (B186557) hydrate, like other hydrates, is influenced by various factors such as temperature, humidity, and the presence of impurities. The formation of a hydrate can proceed through different mechanisms, including the direct crystallization from a solution containing water or the transformation of an anhydrous form upon exposure to sufficient humidity. Understanding these pathways is essential to prevent undesired transitions during manufacturing and storage, ensuring the desired crystalline form is consistently produced. For instance, in the case of other pharmaceutical compounds, different crystallization mechanisms, sometimes involving multiple stages of molecular recognition and hydrogen bonding interactions, have been proposed for the formation of multicomponent crystals.

Polymorphic Forms of 2-Hydroxy-2-phenylacetamide Hydrate and Related Anhydrates

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. Consequently, polymorphs can exhibit different physicochemical properties. In the context of 2-hydroxy-2-phenylacetamide, both hydrated and anhydrous polymorphic forms can exist.

The study of polymorphism is a significant aspect of pharmaceutical sciences, as different polymorphs of a drug can have varying therapeutic effects and bioavailabilities. The discovery and characterization of different polymorphic forms, including both anhydrates and hydrates, are critical for selecting the most stable and effective form for pharmaceutical development.

The identification and characterization of different crystalline forms of this compound and its related anhydrates are accomplished using a variety of analytical techniques. These methods provide information about the composition, structure, and thermal properties of the solid.

Key characterization techniques include:

Single Crystal and Powder X-ray Diffraction (SCXRD/PXRD): These techniques are fundamental for determining the crystal structure and identifying different polymorphic forms by their unique diffraction patterns.

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of the crystalline forms, such as melting points, phase transitions, and dehydration events.

Spectroscopy (IR, Raman, NMR): Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide information about the molecular structure and bonding within the crystal lattice.

Dynamic Vapor Sorption (DVS): DVS is used to study the interaction of the solid with water vapor, revealing its hygroscopicity and the conditions under which hydrates may form or dehydrate.

Through these techniques, new hydrate forms, such as monohydrates and hemi-hydrates, can be discovered and characterized.

The term "pseudo-polymorphism" was previously used to describe the phenomenon of hydrates and solvates, distinguishing them from true polymorphs which have the same elemental composition. However, this term is now considered outdated. Hydrates are now understood as distinct crystalline forms with their own unique structures and properties.

Hydrates can be classified as either stoichiometric or non-stoichiometric.

Stoichiometric hydrates contain a fixed, definite ratio of water molecules to the host compound within the crystal lattice. These water molecules are located in specific sites within the structure, often forming channels or layers. The dehydration of stoichiometric hydrates often leads to a complete collapse of the crystal structure and the formation of a new anhydrous phase.

Non-stoichiometric hydrates , on the other hand, have a variable amount of water within their crystal lattice. The water molecules in these hydrates are typically located in voids or channels and can be removed or added without causing a major disruption of the crystal structure.

The structural differences between stoichiometric and non-stoichiometric hydrates can lead to distinct dehydration mechanisms and result in different anhydrous products.

Intermolecular Interactions and Hydrogen Bonding Networks in Hydrate Crystals

The stability and structure of this compound crystals are primarily dictated by a complex network of intermolecular interactions, with hydrogen bonding playing a central role. Hydrogen bonds are directional interactions that occur between a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

In the crystal lattice of this compound, various hydrogen bonding motifs can be expected, involving the hydroxyl (-OH) and amide (-CONH2) groups of the parent molecule and the incorporated water molecules. These interactions can include:

Molecule-water hydrogen bonds: The hydroxyl and amide groups of 2-hydroxy-2-phenylacetamide can act as both hydrogen bond donors and acceptors, forming strong interactions with the water molecules.

Water-water hydrogen bonds: The water molecules themselves can form hydrogen-bonded chains or clusters within the crystal lattice.

Molecule-molecule hydrogen bonds: The 2-hydroxy-2-phenylacetamide molecules can form hydrogen bonds with each other, creating dimers or larger supramolecular assemblies.

Solid-State Stability and Phase Transformations, Including Humidity Effects

The solid-state stability of this compound is a critical parameter for its handling, storage, and formulation. Phase transformations, which involve a change from one crystalline form to another, can be triggered by various factors, with humidity and temperature being particularly important.

The investigation of the stability of anhydrous and hydrated forms is crucial to prevent undesired transitions. The relative stability of different polymorphs and hydrates can be determined through experiments that control temperature and water content, such as slurry experiments. The stability of a particular crystalline form is often dependent on the relative humidity (RH) of the surrounding environment. An anhydrous form might be stable at low RH but can convert to a hydrate form at higher RH. Conversely, a hydrate may lose its water of crystallization and transform into an anhydrous form or a lower hydrate when exposed to low humidity or elevated temperatures.

These phase transformations can have significant consequences for the quality and performance of a pharmaceutical product. Therefore, understanding the solid-state stability and the conditions that induce phase transformations is essential for ensuring the development of a robust and reliable drug product.

Co-crystallization Strategies Involving this compound

Co-crystallization is a crystal engineering technique used to modify the physicochemical properties of a solid by incorporating a second, different molecular species (a coformer) into the crystal lattice. This strategy can be employed to improve properties such as solubility, stability, and bioavailability.

In the context of 2-hydroxy-2-phenylacetamide, co-crystallization strategies could involve forming multicomponent crystals with other molecules, known as coformers. The selection of a coformer is typically based on its ability to form robust intermolecular interactions, particularly hydrogen bonds, with the target molecule. For instance, pyridinecarboxamides have been used as coformers with DL-2-Hydroxy-2-phenylacetic acid to form cocrystals stabilized by hydrogen bonding and, in some cases,

Hirshfeld Surface Analysis for Crystal Packing Interactions

The analysis involves mapping the electron distribution of a molecule within a crystal to generate a three-dimensional surface. This surface is color-coded to represent different properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular interactions. Red regions on the d_norm map indicate contacts shorter than the van der Waals radii, signifying strong interactions, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

A detailed examination of the Hirshfeld surfaces for different crystalline forms of mandelamide, including the racemic mixture ((±)-MDM) and the pure S-enantiomer (S-MDM), reveals the specific contributions of various intermolecular contacts to the crystal packing. acs.orgnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

The primary interactions stabilizing the crystal structure of mandelamide are hydrogen bonds. nih.gov Specifically, O-H···O and N-H···O hydrogen bonds play a dominant role in the formation of the crystal lattice. nih.gov The fingerprint plots quantify the percentage contribution of each type of interaction to the total Hirshfeld surface area.

For instance, in the crystal structure of S-mandelamide, the analysis of intermolecular contacts reveals the following distribution:

| Intermolecular Contact | Contribution (%) |

| H···H | 45.8 |

| O···H/H···O | 33.5 |

| C···H/H···C | 19.6 |

| N···H/H···N | 0.8 |

| C···C | 0.2 |

| N···O/O···N | 0.1 |

The analysis of different forms of mandelamide, such as the racemic compound versus the pure enantiomer, can highlight subtle differences in their crystal packing and intermolecular interactions, which can, in turn, explain variations in their physical properties. acs.org By providing a detailed picture of the intermolecular interactions, Hirshfeld surface analysis is an indispensable tool for understanding and predicting the polymorphic behavior and crystal habits of 2-Hydroxy-2-phenylacetamide.

Chemical Reactivity and Derivatization Strategies of 2 Hydroxy 2 Phenylacetamide Hydrate

Reaction Mechanisms Involving Amide and Hydroxyl Functionalities

The chemical behavior of 2-Hydroxy-2-phenylacetamide (B186557) hydrate (B1144303) is dominated by the reactivity of its amide and hydroxyl groups. These functionalities can undergo a variety of transformations, either independently or in concert.

The hydroxyl group can participate in several key reactions:

Esterification: In the presence of a carboxylic acid or its derivative and a catalyst, the hydroxyl group can be acylated to form an ester.

Etherification: Reaction with an alkyl halide or a similar electrophile under basic conditions can yield an ether.

Oxidation: Mild oxidizing agents can convert the secondary alcohol into a ketone, yielding 2-oxo-2-phenylacetamide. Stronger oxidation may lead to cleavage of the carbon-carbon bond.

The amide group also exhibits characteristic reactivity:

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-hydroxy-2-phenylacetic acid and ammonia (B1221849).

Reduction: Powerful reducing agents like lithium aluminum hydride can reduce the amide to an amine, specifically 2-amino-1-phenylethanol.

Dehydration: Treatment with a dehydrating agent can convert the primary amide into a nitrile, forming 2-hydroxy-2-phenylacetonitrile.

A related compound, N-Hydroxy-2-phenylacetamide, which features a hydroxyl group on the nitrogen atom of the amide, is known to act as a metalloprotease inhibitor by binding to the enzyme's active site. biosynth.com This suggests that the functional groups of the phenylacetamide scaffold can be tailored to interact specifically with biological targets.

| Functional Group | Reaction Type | Reagent(s) | Product Type |

| Hydroxyl | Esterification | Carboxylic acid/derivative | Ester |

| Hydroxyl | Etherification | Alkyl halide (base) | Ether |

| Hydroxyl | Oxidation | Oxidizing agent | Ketone |

| Amide | Hydrolysis | Acid or base | Carboxylic acid |

| Amide | Reduction | Strong reducing agent | Amine |

| Amide | Dehydration | Dehydrating agent | Nitrile |

Synthesis of Bioactive Scaffolds and Chemical Probes from 2-Hydroxy-2-phenylacetamide Hydrate

The 2-phenylacetamide (B93265) core structure is a recognized scaffold in medicinal chemistry, and its derivatives have shown a range of biological activities. The presence of both hydrogen bond donor (hydroxyl and N-H) and acceptor (carbonyl oxygen) groups allows for diverse interactions with biological macromolecules.

Derivatives of the closely related 2-phenylacetamide have been investigated for their estrogenic activities. selleckchem.com Furthermore, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives have been synthesized and evaluated as potential antidepressant agents. nih.gov One of the most potent compounds from this series demonstrated significant antidepressant potential in preclinical models. nih.gov

The N-hydroxy derivative, N-Hydroxy-2-phenylacetamide, has been identified as a metalloprotease inhibitor, highlighting the potential of this scaffold in designing enzyme inhibitors. biosynth.com These examples underscore the utility of the 2-Hydroxy-2-phenylacetamide framework as a starting point for developing new bioactive compounds and chemical probes to investigate biological systems.

| Scaffold/Derivative | Bioactive Area | Key Findings | Reference |

| 2-Phenylacetamide | Estrogenic Activity | Increases expression of estrogen receptors. | selleckchem.com |

| Substituted Phenylacetamides | Antidepressant | Potent inhibitors of monoamine oxidase-A (MAO-A). | nih.gov |

| N-Hydroxy-2-phenylacetamide | Enzyme Inhibition | Acts as a metalloprotease inhibitor. | biosynth.com |

Formation of Schiff Bases and Subsequent Heterocyclic Transformations

While direct Schiff base formation from the primary amide of 2-Hydroxy-2-phenylacetamide is not a typical reaction, the corresponding hydrazide, 2-hydroxy-2-phenylacetohydrazide, can readily undergo condensation with aldehydes and ketones to form hydrazones, which are a class of Schiff bases. bldpharm.com

These hydrazones are valuable intermediates for the synthesis of a wide variety of heterocyclic compounds. For instance, in related systems, Schiff bases derived from acetohydrazides have been used as precursors for heterocyclic structures. A study on 2-(benzothiazol-2-ylthio) acetohydrazide demonstrated that its Schiff base derivatives react with reagents like chloroacetic acid and phenyl isothiocyanate through cycloaddition reactions to yield five-membered heterocyclic rings such as oxazolidinones and diazetidine-2-thiones, respectively. chemmethod.com This highlights a general strategy where the acetohydrazide moiety serves as a versatile building block for constructing more complex molecular architectures. chemmethod.com

The general transformation can be outlined as:

Conversion of the amide in 2-Hydroxy-2-phenylacetamide to a hydrazide.

Condensation of the hydrazide with an aldehyde or ketone to form a Schiff base (hydrazone).

Cycloaddition or cyclization reactions of the Schiff base to generate heterocyclic systems.

Functionalization at Aromatic and Aliphatic Positions

Further derivatization of 2-Hydroxy-2-phenylacetamide can be achieved by modifying the aromatic ring or the aliphatic carbon atom.

Aromatic Functionalization: The phenyl group is susceptible to electrophilic aromatic substitution reactions. The hydroxyl and acetamide (B32628) groups are ortho-, para-directing activators, which would facilitate the introduction of substituents on the aromatic ring. Typical reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group.

The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the hydroxyl and amide functionalities.

Aliphatic Functionalization: The benzylic carbon, being attached to both a phenyl ring and a hydroxyl group, has unique reactivity. A patent for a related compound describes a method for producing 2-cyclohexyl-2-hydroxy-2-phenylacetic acid where a key step involves the reaction of a benzoylformic acid ester with cyclohexene (B86901) in the presence of a Lewis acid. google.com This suggests the possibility of reactions at the benzylic position, potentially through intermediates that stabilize charge at this carbon.

Emerging Applications of 2 Hydroxy 2 Phenylacetamide Hydrate and Its Analogs in Materials Science

Non-linear Optical (NLO) Properties of Phenylacetamide Derivatives

Non-linear optical (NLO) materials are capable of altering the properties of light, a phenomenon crucial for technologies like frequency conversion, optical switching, and data storage. Organic molecules, particularly those with specific structural characteristics, have been a major focus of NLO research. The NLO response in organic materials often arises from the arrangement of molecules in a non-centrosymmetric crystal lattice, which allows for second-harmonic generation (SHG), a process where light of a specific frequency is converted to light with double that frequency. nih.govnih.gov

Phenylacetamide derivatives, which include 2-Hydroxy-2-phenylacetamide (B186557), are an interesting class of compounds for NLO applications. The presence of a phenyl ring, an amide group, and a hydroxyl group provides a framework with both electron-donating and electron-withdrawing characteristics, which can lead to a significant molecular hyperpolarizability (β), a key factor for NLO activity. For a material to exhibit macroscopic NLO effects like SHG, the individual molecules must be arranged in a non-centrosymmetric fashion within the crystal. arxiv.org

Research into organic crystals for NLO applications has identified several key features for high performance. mydisser.com These include the presence of π-conjugated systems and functional groups that can participate in hydrogen bonding to enforce a non-centrosymmetric packing. While specific experimental NLO data for 2-Hydroxy-2-phenylacetamide hydrate (B1144303) is not extensively documented in publicly available literature, computational studies on similar aromatic amides provide valuable insights. For instance, propellane-type molecules with a non-centrosymmetric crystal structure have demonstrated SHG intensity nearly 40 times greater than that of the standard reference material, urea. researchgate.net

The efficiency of SHG is highly dependent on the crystal structure and the power of the incident laser. gamdan.comresearchgate.net For example, a 1 cm long lithium triborate (LBO) crystal can achieve about 6% conversion efficiency for a 1 kW laser beam at 1064 nm. gamdan.com The development of new organic materials with optimized molecular structures and crystal packing is a key goal in achieving higher efficiencies.

Table 1: Comparison of Second-Harmonic Generation (SHG) in Different Material Types

| Material Type | Key Characteristics for SHG | Example(s) | Typical SHG Efficiency |

| Inorganic Crystals | Non-centrosymmetric space group, high transparency. | KDP, KTP, LBO | Moderate to High |

| Organic Crystals | Non-centrosymmetric packing, large molecular hyperpolarizability (β), π-conjugation, hydrogen bonding capability. | Urea, DAST, DSTMS | Can be significantly higher than inorganic crystals |

| Phenylacetamide Derivatives | Potential for non-centrosymmetric structures through hydrogen bonding, presence of electron-donating and -withdrawing groups. | 2-Hydroxy-2-phenylacetamide hydrate (potential) | Dependent on crystal structure and molecular orientation |

Role in Crystal Engineering for Functional Materials

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties by controlling the assembly of molecular building blocks. researchgate.net This control is achieved through the strategic use of intermolecular interactions, with hydrogen bonding being one of the most powerful and directional tools. researchgate.netorgsyn.org

The specific arrangement of these functional groups allows for the formation of predictable hydrogen-bonding patterns known as supramolecular synthons. For instance, the amide group can form strong N-H···O=C hydrogen bonds, leading to the formation of chains or dimeric motifs. The hydroxyl group can form O-H···O bonds with other hydroxyl or carbonyl groups. The interplay of these various interactions dictates the final three-dimensional structure of the crystal.

In a related compound, 2-hydroxy-2-phenylacetophenone oxime, intermolecular O-H···N and O-H···O hydrogen bonds link the molecules into infinite chains. nih.gov Hirshfeld surface analysis of this compound revealed that H···H, C···H, and O···H contacts are the most significant in the crystal packing, highlighting the importance of hydrogen bonding and van der Waals forces. nih.gov This demonstrates how the functional groups present in phenylacetamide analogs direct their self-assembly into well-defined architectures.

Table 2: Key Intermolecular Interactions in Phenylacetamide Analogs for Crystal Engineering

| Interaction Type | Functional Groups Involved | Resulting Supramolecular Motif |

| Hydrogen Bonding | Amide (N-H, C=O), Hydroxyl (O-H) | Chains, Dimers, Sheets, 3D Networks |

| π-π Stacking | Phenyl rings | Columnar stacks, Offset packing |

| C-H···π Interactions | C-H bonds and Phenyl rings | Herringbone patterns, T-shaped arrangements |

| van der Waals Forces | All atoms | Close packing, space-filling |

Potential as Components in Supramolecular Assemblies

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. These assemblies can range from discrete multi-component structures to extended networks and are at the heart of developing functional materials.

This compound and its analogs are promising components for creating intricate supramolecular assemblies. The same intermolecular interactions that are crucial for crystal engineering—hydrogen bonding, π-π stacking, and van der Waals forces—also govern the formation of these larger, organized structures. nih.govresearchgate.net The presence of a water molecule in the hydrate form adds another layer of complexity and control, enabling the formation of unique hydrogen-bonded networks that would not be accessible in the anhydrous form. mdpi.com